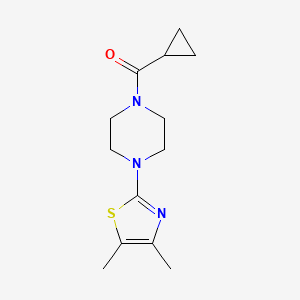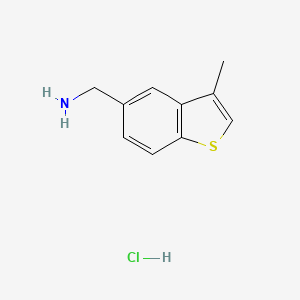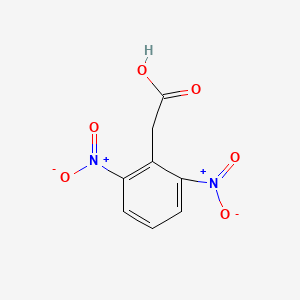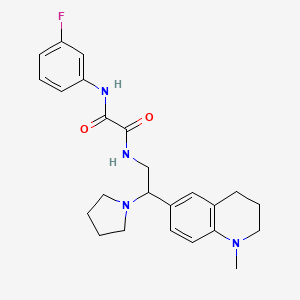
1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine” is a chemical compound with the molecular weight of 199.32 . It is also known as "1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine" .
Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 21 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, and 5 aromatic bonds . It also contains 1 four-membered ring, 1 five-membered ring, and 1 six-membered ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.32 . Unfortunately, other specific physical and chemical properties of this compound are not available in the retrieved data.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine, focusing on six unique applications:
Antimicrobial Agents
1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine: has shown potential as an antimicrobial agent. The thiazole ring in its structure is known for its antimicrobial properties, which can inhibit the growth of bacteria and fungi. This compound could be developed into new antibiotics or antifungal medications to combat resistant strains of microorganisms .
Anticancer Research
The compound’s structure includes a thiazole moiety, which is a common feature in many anticancer drugs. Research has indicated that derivatives of thiazole can interfere with cancer cell proliferation and induce apoptosis (programmed cell death). This makes 1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine a candidate for further investigation in cancer therapy .
Anti-inflammatory Applications
Thiazole derivatives have been studied for their anti-inflammatory properties. The compound could potentially inhibit the production of pro-inflammatory cytokines and enzymes, making it useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Agents
Research has shown that thiazole-containing compounds can have neuroprotective effects. These compounds may protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine could be explored for its potential to prevent or slow the progression of these diseases .
Future Directions
Thiazole derivatives, including this compound, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in drug discovery for the treatment of various conditions, and their potential for future research and development is significant .
properties
IUPAC Name |
cyclopropyl-[4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-9-10(2)18-13(14-9)16-7-5-15(6-8-16)12(17)11-3-4-11/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMODKCQYZJZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCN(CC2)C(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2818613.png)
![2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2818614.png)


![(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2818618.png)


![2-[(3-benzyl-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl)methyl]benzonitrile](/img/structure/B2818625.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2818626.png)
![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2818627.png)
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)

